molecular formula C8H5FN2O B2525711 3-(2-Fluorophenyl)-1,2,4-oxadiazole CAS No. 1262412-83-8

3-(2-Fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B2525711
CAS No.: 1262412-83-8
M. Wt: 164.139
InChI Key: JKTBRZWKBUBMQT-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzohydrazide with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps are streamlined to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while cyclization can produce fused heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1,2,4-oxadiazole
  • 3-(2-Bromophenyl)-1,2,4-oxadiazole
  • 3-(2-Methylphenyl)-1,2,4-oxadiazole

Uniqueness

3-(2-Fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a valuable scaffold in drug discovery and materials science .

Properties

IUPAC Name

3-(2-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-4-2-1-3-6(7)8-10-5-12-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTBRZWKBUBMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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